Methyl 6-Chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate
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Overview
Description
Methyl 6-Chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of chloro and fluoro substituents enhances the compound’s reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-Chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-3-fluoropyridine with an imidazole derivative in the presence of a base, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process analytical technology (PAT) helps in monitoring the reaction progress and making real-time adjustments.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-Chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,5-a]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Methyl 6-Chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for developing new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 6-Chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-8-fluoroimidazo[1,2-a]pyridine
- Methyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Uniqueness
Methyl 6-Chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential for diverse applications compared to other similar compounds.
Properties
Molecular Formula |
C9H6ClFN2O2 |
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Molecular Weight |
228.61 g/mol |
IUPAC Name |
methyl 6-chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate |
InChI |
InChI=1S/C9H6ClFN2O2/c1-15-9(14)7-8-6(11)2-5(10)3-13(8)4-12-7/h2-4H,1H3 |
InChI Key |
QVVQKBDIZHOQAV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=CN2C=N1)Cl)F |
Origin of Product |
United States |
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